molecular formula C16H25NO2 B1264537 Emixustat CAS No. 1141777-14-1

Emixustat

Número de catálogo B1264537
Número CAS: 1141777-14-1
Peso molecular: 263.37 g/mol
Clave InChI: WJIGGYYSZBWCGC-MRXNPFEDSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Emixustat is a small molecule that has established a new class of compounds known as visual cycle modulators (VCMs). It is the first synthetic medicinal compound shown to affect retinal disease processes when taken orally . It was invented by the British-American chemist, Ian L. Scott, and is currently in Phase 3 trials for dry, age-related macular degeneration (AMD) .


Molecular Structure Analysis

The molecular formula of Emixustat is C16H25NO2 . The crystal structures of RPE65 in complex with Emixustat provide a molecular basis for understanding its strong inhibitory activity .


Physical And Chemical Properties Analysis

Emixustat is a non-retinoid small molecule inhibitor of RPE65 (retinal pigment epithelium-specific 65 kDa protein, also known as retinoid isomerohydrolase) . Its molar mass is 263.381 g·mol −1 .

Aplicaciones Científicas De Investigación

Treatment of Stargardt Disease

Emixustat has been investigated for its efficacy in treating Stargardt Disease , a hereditary macular dystrophy . The compound acts as an inhibitor of the RPE65 isomerization activity, which is crucial in the visual cycle. By reducing the production of visual chromophore (11-cis retinal), Emixustat aims to slow the progression of macular atrophy associated with the disease. Clinical trials have shown promising results in reducing the rate of progression compared to placebo .

Pharmacodynamics in Macular Atrophy

A study focused on the pharmacodynamics of Emixustat in subjects with macular atrophy secondary to Stargardt disease. The research highlighted Emixustat’s ability to suppress the rod b-wave recovery rate on electroretinography after photobleaching, confirming its biological activity and informing dose selection for further trials .

Proliferative Diabetic Retinopathy

Emixustat has been evaluated for its effects on patients with proliferative diabetic retinopathy . It has shown to reduce levels of retinal cation influx and oxygen consumption in the dark, which indicates a reduction in the metabolically demanding dark current. This could potentially help in managing the progression of diabetic retinopathy .

Geographic Atrophy in Dry Age-Related Macular Degeneration

In the context of dry age-related macular degeneration, Emixustat has been tested for its impact on geographic atrophy. A Phase II study demonstrated a dose-dependent reversible effect on rod function, supporting the hypothesis of Emixustat’s mechanism of action and its potential therapeutic benefits .

Mecanismo De Acción

Emixustat modulates the visual cycle by inhibiting a critical enzyme of this pathway, Retinal pigment epithelium-specific 65 kDa protein (RPE65). Slowing the visual cycle reduces the availability of vitamin A derivatives (11-cis- and all-trans-retinal) to form precursors of A2E and related compounds .

Safety and Hazards

Emixustat, when delivered orally, was found to be generally well tolerated in human clinical studies . The most common pharmacological sign of Emixustat is a delayed dark adaptive response in the electrical retinogram .

Direcciones Futuras

Emixustat is currently in Phase 3 trials for dry, age-related macular degeneration (AMD) . It is also being investigated as a potential therapy for proliferative diabetic retinopathy, diabetic macular edema, and Stargardt disease . The primary objective of the ongoing study is to determine if Emixustat reduces the rate of macular atrophy progression, in comparison to placebo, in subjects with Stargardt disease .

Propiedades

IUPAC Name

(1R)-3-amino-1-[3-(cyclohexylmethoxy)phenyl]propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO2/c17-10-9-16(18)14-7-4-8-15(11-14)19-12-13-5-2-1-3-6-13/h4,7-8,11,13,16,18H,1-3,5-6,9-10,12,17H2/t16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJIGGYYSZBWCGC-MRXNPFEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)COC2=CC=CC(=C2)C(CCN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)COC2=CC=CC(=C2)[C@@H](CCN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50150665
Record name Emixustat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50150665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Emixustat

CAS RN

1141777-14-1
Record name Emixustat
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1141777-14-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Emixustat [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1141777141
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Emixustat
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12608
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Emixustat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50150665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name EMIXUSTAT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/02DZ1HBF0M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Emixustat
Reactant of Route 2
Reactant of Route 2
Emixustat
Reactant of Route 3
Emixustat
Reactant of Route 4
Emixustat
Reactant of Route 5
Emixustat
Reactant of Route 6
Reactant of Route 6
Emixustat

Q & A

Q1: What is the primary mechanism of action of emixustat?

A1: Emixustat functions as a potent and selective inhibitor of retinal pigment epithelium protein 65 (RPE65), the isomerase enzyme crucial for converting all-trans-retinol to 11-cis-retinol in the visual cycle. [, , ] This inhibition slows the regeneration of 11-cis-retinal, the chromophore vital for visual pigment function. []

Q2: How does emixustat impact the visual cycle and what are the downstream consequences?

A2: By inhibiting RPE65, emixustat effectively reduces the availability of 11-cis-retinal, thereby modulating the visual cycle. [, ] This leads to a decrease in the formation of toxic retinaldehyde condensation byproducts, like A2E, which accumulate in diseases like age-related macular degeneration (AMD). [, , ]

Q3: Does emixustat solely act as an RPE65 inhibitor?

A3: While RPE65 inhibition is central to emixustat's mechanism, research suggests an additional mode of action. Emixustat can directly interact with all-trans-retinal (atRAL) to form Schiff base conjugates, effectively acting as a retinal scavenger. [] This scavenging activity contributes to its protective effects against retinal degeneration, potentially exceeding the impact of sole RPE65 inhibition. [, ]

Q4: Are there differences in how emixustat affects rod and cone photoreceptor function?

A4: Research using emixustat in various animal models shows differential effects on rod and cone function. While emixustat effectively suppresses the late phase of cone dark adaptation, reflecting RPE65-dependent regeneration, it leaves the initial rapid phase, driven by the intraretinal visual cycle, largely unaffected. [] This suggests alternative regeneration pathways for cones. Interestingly, even with prolonged emixustat administration leading to substantial RPE65 inhibition, cone function is not entirely blocked in several models. [] This further supports the presence of RPE65-independent cone pigment regeneration mechanisms.

Q5: What is the molecular formula and weight of emixustat hydrochloride?

A5: While this specific information is not explicitly detailed within the provided research, structural details can be found in the patents and supplementary data associated with these publications.

A5: These aspects are not directly addressed within the scope of the provided scientific research on emixustat.

Q6: How do structural modifications to the emixustat molecule impact its RPE65 inhibitory activity?

A6: Studies investigating SAR have revealed key structural elements influencing emixustat's activity. Introducing an isopropyl group to the central phenyl ring significantly diminishes RPE65 inhibition, indicating this region's importance for target binding. [] Conversely, modifications to the terminal 6-membered ring that enhance interactions with RPE65 lead to increased inhibitory potency. [] This highlights the potential for fine-tuning emixustat's pharmacodynamics through targeted structural changes.

Q7: What is known about emixustat's metabolic stability and what strategies are being explored to address potential limitations?

A7: Emixustat exhibits rapid clearance from plasma, primarily through oxidative deamination of the critical hydroxypropylamine moiety. [, ] This metabolic pathway leads to the formation of several carboxylic acid metabolites, which quickly surpass emixustat concentrations in plasma. [] To enhance its pharmacokinetic profile, researchers are exploring the incorporation of fluorine and deuterium atoms into the emixustat structure. [] These substitutions aim to slow down metabolic transformations and prolong the drug's presence in the eye, potentially improving its therapeutic window. []

Q8: What are the primary routes of emixustat absorption, distribution, metabolism, and excretion (ADME)?

A8: Following oral administration, emixustat demonstrates rapid absorption, reaching peak plasma concentrations (Tmax) between 3 and 5 hours. [] It is primarily eliminated via metabolism, with minimal unchanged drug detected in excreta. [] The major metabolic pathway involves oxidative deamination of the hydroxypropylamine group, primarily mediated by the enzyme vascular adhesion protein-1 (VAP-1). [] This results in the formation of three main carboxylic acid metabolites: ACU-5124, ACU-5116, and ACU-5149. [] Urine serves as the primary route of excretion for emixustat and its metabolites, accounting for over 90% of the administered dose within 24 hours. []

Q9: What is the duration of emixustat's pharmacodynamic effect on rod photoreceptor sensitivity?

A9: Emixustat's inhibitory effect on rod photoreceptor sensitivity, assessed through electroretinography (ERG), appears dose-dependent and reversible. [] In a Phase II clinical trial, suppression of rod function reached a plateau around day 14 of treatment and returned to baseline levels within 7 to 14 days after drug discontinuation. [] This reversibility suggests that emixustat's effects on the visual cycle are not permanent and subside upon drug clearance.

Q10: What preclinical models have been used to investigate emixustat's efficacy in retinal diseases?

A10: Emixustat's therapeutic potential has been explored in various animal models, including:

  • Albino mice exposed to intense light: Emixustat demonstrated a protective effect against light-induced photoreceptor cell death, with higher doses (1-3 mg/kg) offering near-complete protection. []
  • Abca4-/- mice: This model mimics aspects of Stargardt disease, characterized by excessive lipofuscin accumulation. Chronic emixustat treatment significantly reduced lipofuscin autofluorescence and A2E levels. []
  • Retinopathy of prematurity rodent model: Emixustat treatment during ischemic injury and reperfusion led to a notable reduction in retinal neovascularization, a hallmark of the disease. []

Q11: What clinical trials have been conducted to evaluate emixustat's efficacy in humans?

A11: Several clinical trials have investigated emixustat's potential in treating retinal diseases, including:

  • Phase II trial in geographic atrophy (GA) associated with dry AMD: This study examined the safety, tolerability, and pharmacodynamics of emixustat in individuals with GA. [] While the trial confirmed emixustat's effect on rod function, its impact on disease progression or visual acuity requires further investigation. [, ]
  • Phase III trial in Stargardt disease-associated macular atrophy (SeaSTAR Study): Based on promising pharmacodynamic data in a Phase II trial involving individuals with Stargardt disease, a larger Phase III study (SeaSTAR) is underway to assess emixustat's long-term efficacy and safety in this patient population. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.